1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, fused with a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions . The pyrrolo[2,3-b]pyridine moiety is then fused to the substituted pyridine ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The pyridine and pyrrolo[2,3-b]pyridine moieties contribute to the compound’s binding affinity to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the fused pyrrolo[2,3-b]pyridine moiety.
2-chloro-5-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern.
2,3-dichloro-5-(trifluoromethyl)pyridine: Contains additional chloro substituents.
Uniqueness: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its trifluoromethyl and chloro substituents with the fused pyrrolo[2,3-b]pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-10-6-9(13(15,16)17)7-19-12(10)20-5-3-8-2-1-4-18-11(8)20/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJQNQPEJKNAHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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